2-Bromo-5-fluorobenzyl acetate

描述

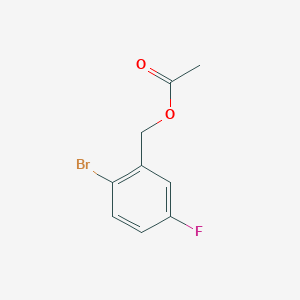

2-Bromo-5-fluorobenzyl acetate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is characterized by the presence of a benzene ring substituted with bromine and fluorine atoms, and an acetate group attached via a methylene bridge. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzyl acetate typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

化学反应分析

Types of Reactions

2-Bromo-5-fluorobenzyl acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: This reaction is usually performed in the presence of aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzyl acetates.

Hydrolysis: The primary products are 2-bromo-5-fluorobenzyl alcohol and acetic acid.

科学研究应用

2-Bromo-5-fluorobenzyl acetate is utilized in various scientific research fields:

作用机制

The mechanism by which 2-Bromo-5-fluorobenzyl acetate exerts its effects is primarily through its reactivity with nucleophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications.

相似化合物的比较

Similar Compounds

- 2-Bromo-5-fluorobenzyl alcohol

- 2-Bromo-5-fluorobenzyl bromide

- Ethyl (2-bromo-5-fluorobenzoyl)acetate

Uniqueness

2-Bromo-5-fluorobenzyl acetate is unique due to its combination of bromine, fluorine, and acetate groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.

生物活性

2-Bromo-5-fluorobenzyl acetate is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of benzyl acetate derivatives. The general synthetic route can be summarized as follows:

- Starting Material : Benzyl acetate.

- Bromination : Using bromine or a brominating agent to introduce the bromine atom at the 2-position.

- Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the 5-position.

The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 50-100 µg/mL, indicating moderate antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies on various cancer cell lines, including breast and lung cancer cells, revealed that this compound could induce apoptosis and inhibit cell proliferation. A notable study demonstrated a reduction in cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.

Study on Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various halogenated benzyl derivatives, including this compound. The study utilized a disk diffusion method and found that this compound had a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Cancer Cell Line Study

In another significant investigation published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on human lung cancer cell lines. The results indicated that treatment with this compound led to significant tumor regression in xenograft models, supporting its potential as a therapeutic agent for lung cancer .

属性

IUPAC Name |

(2-bromo-5-fluorophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-6(12)13-5-7-4-8(11)2-3-9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHCVKANZXHHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。